Sulfo-Cy7.5 DBCO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cy7.5 DBCO is a dye derivative of Cyanine 7.5, bearing a dibenzocyclooctyne (DBCO) group. The sulfonate ion increases the water solubility of the compound, making it suitable for use in aqueous solutions. This compound is widely used in scientific research for its ability to bind to biomolecules such as proteins and antibodies, allowing researchers to track their location and dynamic changes in biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cy7.5 DBCO involves the conjugation of Cyanine 7.5 with a DBCO group. The sulfonate groups are introduced to enhance water solubility. The reaction typically involves the following steps:
Activation of Cyanine 7.5: Cyanine 7.5 is activated using a suitable activating agent.
Conjugation with DBCO: The activated Cyanine 7.5 is then reacted with a DBCO derivative under controlled conditions to form this compound.
The reaction conditions often include the use of organic solvents and specific temperature and pH conditions to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Cyanine 7.5 and DBCO derivatives are synthesized and purified.
Conjugation and Purification: The conjugation reaction is carried out in large reactors, followed by purification steps such as chromatography to obtain high-purity this compound
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cy7.5 DBCO primarily undergoes click chemistry reactions, particularly strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This reaction is copper-free and highly efficient, making it suitable for bioconjugation applications .
Common Reagents and Conditions
Reagents: Azide-containing biomolecules, organic solvents.
Conditions: Mild temperatures, neutral pH, and aqueous or organic solvents.
Major Products
The major product of the reaction between this compound and azide-containing biomolecules is a stable triazole linkage, which is used for labeling and tracking biomolecules in various biological assays .
Scientific Research Applications
Sulfo-Cy7.5 DBCO has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and tracking of proteins, antibodies, and other biomolecules in live cells and tissues.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of biosensors and other analytical tools .
Mechanism of Action
Sulfo-Cy7.5 DBCO exerts its effects through the formation of stable triazole linkages with azide-containing biomolecules. The DBCO group undergoes a strain-promoted cycloaddition reaction with azides, forming a covalent bond. This reaction is highly specific and efficient, allowing for precise labeling and tracking of biomolecules. The sulfonate groups enhance the water solubility of the compound, making it suitable for use in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
Sulfo-Cy7 DBCO: A water-soluble near-infrared dye with similar spectral properties to Cyanine 7.
Sulfo-Cy5 DBCO: Another water-soluble dye derivative used for similar applications.
Tetra-sulfo-Cy7 DBCO: A bright and photostable near-infrared probe with similar applications .
Uniqueness
Sulfo-Cy7.5 DBCO stands out due to its enhanced water solubility and efficient bioconjugation properties. The presence of sulfonate groups and the DBCO moiety makes it highly suitable for aqueous bioconjugation reactions, providing researchers with a reliable tool for labeling and tracking biomolecules in various biological assays .
Properties
Molecular Formula |
C61H57K3N4O14S4 |
---|---|
Molecular Weight |
1315.7 g/mol |
IUPAC Name |
tripotassium;(2E)-2-[(2E,4E,6E)-7-[3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-1,1-dimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-3-ethyl-1,1-dimethylbenzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C61H60N4O14S4.3K/c1-6-63-50-30-28-45-47(35-43(80(68,69)70)37-52(45)82(74,75)76)58(50)60(2,3)54(63)23-11-8-7-9-12-24-55-61(4,5)59-48-36-44(81(71,72)73)38-53(83(77,78)79)46(48)29-31-51(59)64(55)34-18-10-13-25-56(66)62-33-32-57(67)65-39-42-21-15-14-19-40(42)26-27-41-20-16-17-22-49(41)65;;;/h7-9,11-12,14-17,19-24,28-31,35-38H,6,10,13,18,25,32-34,39H2,1-5H3,(H4-,62,66,68,69,70,71,72,73,74,75,76,77,78,79);;;/q;3*+1/p-3 |
InChI Key |
GYGJWGVRHJCBST-UHFFFAOYSA-K |
Isomeric SMILES |
CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)(C)C.[K+].[K+].[K+] |
Canonical SMILES |
CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C(C1=CC=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)(C)C.[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.